molecular formula C10H15NO B3194688 (R)-1-(4-Ethoxyphenyl)ethanamine CAS No. 856758-56-0

(R)-1-(4-Ethoxyphenyl)ethanamine

Cat. No. B3194688
M. Wt: 165.23 g/mol
InChI Key: LQISONQSSGPXMA-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, an electrocatalytic route to produce ethylamine selectively through an electroreduction of acetonitrile at ambient temperature and pressure has been described . Cu nanoparticles were found to exhibit the highest ethylamine Faradaic efficiency .

Scientific Research Applications

Synthesis of Medicinal Compounds

Antiamoebic and Anticancer Activity

This compound is also part of a series of chalcones synthesized for potential antiamoebic and anticancer activities. These chalcones showed promising results against certain strains of Entamoeba histolytica and non-small cell lung cancer cell lines (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).

Catalysis Research

In catalysis research, derivatives of (R)-1-(4-Ethoxyphenyl)ethanamine are used in asymmetric transfer hydrogenation of ketones. Such studies contribute to the understanding of catalytic mechanisms and the development of new catalytic processes (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).

Applications in Material Science

This compound is also involved in material science, such as in the synthesis of densely grafted copolymers. These polymers have potential applications in various fields, including drug delivery systems and advanced materials (Miura & Okada, 2004).

Analytical and Forensic Science

It is also important in analytical and forensic science, particularly in the identification and analysis of psychoactive substances. Understanding the chemical properties and metabolic pathways of such compounds is crucial in forensic toxicology (Poklis et al., 2013).

properties

IUPAC Name

(1R)-1-(4-ethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQISONQSSGPXMA-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Ethoxyphenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Chakraborti, P Chakravarthi, N Srinivasan - Drug Repurposing in Cancer …, 2020 - Elsevier
The human genome encodes more than 500 protein kinases that regulate numerous crucial cell-signaling pathways, and their dysregulation triggers many diseases including cancer. …
Number of citations: 8 www.sciencedirect.com
KKW To, WCS Cho - 2020 - books.google.com
Drug Repurposing in Cancer Therapy: Approaches and Applications provides comprehensive and updated information from experts in basic science research and clinical practice on …
Number of citations: 3 books.google.com

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